Lower Lipophilicity vs. Pyrrolidine and Piperidine Congeners
The azetidine-substituted compound exhibits significantly lower lipophilicity compared to its five- and six-membered ring analogs, as measured by computed XLogP3-AA values. This translates to improved aqueous solubility potential and reduced non-specific binding, desirable for both in vitro assay performance and in vivo pharmacokinetics [1][2][3].
| Evidence Dimension | Computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | XLogP3-AA = 1.4 |
| Comparator Or Baseline | 3-Chloro-6-(pyrrolidin-1-yl)pyridazine: XLogP3-AA = 1.8; 3-Chloro-6-(piperidin-1-yl)pyridazine: XLogP3-AA = 2.1 |
| Quantified Difference | ΔXLogP = -0.4 vs. pyrrolidine analog; ΔXLogP = -0.7 vs. piperidine analog |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2021.05.07 for target; 2025.04.14 for comparators) |
Why This Matters
Lower lipophilicity is associated with reduced off-target promiscuity and improved developability profiles, making the azetidine variant a preferred starting point for lead optimization when balanced polarity is required.
- [1] PubChem CID 86696137, 3-(Azetidin-1-yl)-6-chloropyridazine. National Center for Biotechnology Information. XLogP3-AA = 1.4. https://pubchem.ncbi.nlm.nih.gov/compound/86696137. View Source
- [2] PubChem CID 11446632, 3-Chloro-6-(1-pyrrolidinyl)pyridazine. National Center for Biotechnology Information. XLogP3-AA = 1.8. https://pubchem.ncbi.nlm.nih.gov/compound/11446632. View Source
- [3] PubChem CID 13651335, 3-Chloro-6-(1-piperidinyl)pyridazine. National Center for Biotechnology Information. XLogP3-AA = 2.1. https://pubchem.ncbi.nlm.nih.gov/compound/13651335. View Source
